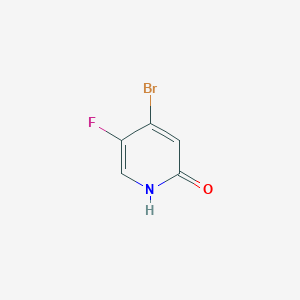

4-Bromo-5-Fluoro-2-Hydroxypyridine

Descripción

Significance of 4-Bromo-5-Fluoro-2-Hydroxypyridine within Pyridine (B92270) Chemistry

Within the broader class of halogenated pyridines, this compound stands out as a particularly valuable synthetic intermediate. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group, offers multiple reaction sites for strategic chemical transformations. The bromine atom at the 4-position is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The fluorine atom at the 5-position significantly influences the electronic nature of the pyridine ring, enhancing its stability and modulating the reactivity of the other substituents. Fluorine's high electronegativity can also be crucial for the biological activity of the final products. The 2-hydroxyl group, existing in equilibrium with its 2-pyridone tautomer, provides another point for functionalization, such as O-alkylation or conversion to a leaving group. This trifunctional nature makes this compound a key building block for constructing complex, polysubstituted pyridine derivatives that are often sought after in medicinal chemistry and materials science.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 192.99 g/mol |

| CAS Number | 1060802-31-9 |

Overview of Research Trajectories for Substituted 2-Hydroxypyridines

Research involving substituted 2-hydroxypyridines is dynamic and multifaceted, branching into several key areas. A primary focus is the development of novel and efficient synthetic methodologies to access a wider variety of substituted derivatives. This includes the exploration of late-stage functionalization techniques, such as C-H activation and fluorination, to modify complex molecules containing the 2-hydroxypyridine (B17775) core. nih.gov

Another significant research trajectory is the investigation of their tautomeric equilibrium. The interplay between the 2-hydroxy (enol) form and the 2-pyridone (keto) form is highly dependent on the nature and position of substituents, as well as the solvent environment. semanticscholar.orgnih.gov Understanding and controlling this tautomerism is critical, as it directly impacts the compound's chemical behavior and biological interactions. nih.gov

In the realm of medicinal chemistry, substituted 2-hydroxypyridines are widely explored as scaffolds for new therapeutic agents. researchgate.net The pyridine nucleus is a common feature in many natural products and approved drugs. mdpi.com Researchers are actively designing and synthesizing 2-hydroxypyridine derivatives to target a range of biological entities, leveraging the unique properties imparted by various substituents to optimize efficacy and selectivity. Furthermore, the coordination chemistry of these compounds is an active area of study, with research into their ability to act as ligands for metal complexes, leading to new catalysts and materials with interesting magnetic and electronic properties. tandfonline.com

Propiedades

IUPAC Name |

4-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVHUEUQXAQBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650284 | |

| Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-01-6 | |

| Record name | 4-Bromo-5-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884495-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Hydroxypyridine and Analogues

Direct Halogenation Strategies

The direct introduction of halogen atoms onto the pyridine (B92270) ring is a primary strategy for the synthesis of halogenated pyridines. The regioselectivity of these reactions is governed by the electronic nature of the pyridine ring and any existing substituents.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C-4 position of a substituted pyridine can be a challenging endeavor due to the inherent reactivity of the pyridine ring. However, by leveraging the directing effects of existing substituents, regioselective bromination can be achieved. For the synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a potential precursor for regioselective bromination is 5-Fluoro-2-Hydroxypyridine. The electron-donating nature of the hydroxyl group (or its pyridone tautomer) and the directing effect of the fluorine atom are key factors in determining the outcome of the bromination reaction.

While direct bromination of 5-Fluoro-2-Hydroxypyridine is not extensively documented for the specific synthesis of the 4-bromo isomer, general methods for the regioselective bromination of substituted pyridines can be applied. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the bromination of activated heterocyclic systems. The reaction conditions, including solvent and temperature, play a crucial role in controlling the regioselectivity. Theoretical analysis and experimental verification on other aromatic systems have shown that the use of brominating agents like tetraalkylammonium tribromides can offer high para-selectivity. nih.govresearchgate.net

A plausible approach for the regioselective bromination of 5-Fluoro-2-Hydroxypyridine is outlined below:

Table 1: Proposed Regioselective Bromination of 5-Fluoro-2-Hydroxypyridine

| Precursor | Reagent | Solvent | Conditions | Product | Reported Yield (Analogous Reactions) |

| 5-Fluoro-2-Hydroxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | This compound | Moderate to Good |

| 5-Fluoro-2-Hydroxypyridine | Tetrabutylammonium tribromide (TBATB) | Dichloromethane | 0°C to Room Temperature | This compound | Good to High |

Introduction of Fluorine Substituents

The introduction of fluorine onto a pyridine ring often requires specialized reagents and conditions due to the high reactivity of elemental fluorine. A common strategy involves the use of electrophilic fluorinating agents. For the synthesis of this compound, a potential route is the fluorination of 4-Bromo-2-Hydroxypyridine.

Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the electrophilic fluorination of a variety of organic substrates, including electron-rich aromatic and heterocyclic compounds. The regioselectivity of the fluorination would be directed by the existing bromo and hydroxyl substituents. Copper-catalyzed fluorination of aryl bromides has also been reported as a viable method, often requiring a directing group for successful transformation. rsc.org

Table 2: Proposed Fluorination of 4-Bromo-2-Hydroxypyridine

| Precursor | Reagent | Solvent | Conditions | Product | Reported Yield (Analogous Reactions) |

| 4-Bromo-2-Hydroxypyridine | Selectfluor® | Acetonitrile | Room Temperature to 50°C | This compound | Moderate |

| 4-Bromo-2-Hydroxypyridine | AgF / Cu(I) catalyst | DMF | Elevated Temperature | This compound | Variable |

Sequential Halogenation Protocols

A sequential halogenation strategy, where the bromine and fluorine atoms are introduced in separate, consecutive steps, offers a high degree of control over the final substitution pattern. A logical sequence could involve the initial synthesis of either 5-Fluoro-2-Hydroxypyridine or 4-Bromo-2-Hydroxypyridine, followed by the introduction of the second halogen.

For instance, starting from 2-Hydroxypyridine (B17775), a regioselective bromination at the 4-position could be followed by fluorination at the 5-position. Alternatively, initial fluorination followed by bromination could also be a viable pathway. The synthesis of a unique pentasubstituted pyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved through halogen dance reactions, highlighting the feasibility of complex halogenation sequences. nih.gov

Functional Group Interconversion Routes to this compound

An alternative to direct halogenation of the pyridine core is the synthesis of a precursor already containing the desired halogen pattern, followed by a functional group interconversion to install the hydroxyl group.

Hydroxylation of Pyridine Precursors

The direct hydroxylation of a pyridine ring can be challenging. A more common approach is the conversion of an amino group to a hydroxyl group via a Sandmeyer-type reaction or the hydrolysis of a chloro or other halo substituent. A potential precursor for this strategy would be 4-Bromo-5-Fluoro-2-aminopyridine or 4-Bromo-2-chloro-5-fluoropyridine. The hydrolysis of a 2-chloropyridine (B119429) to a 2-pyridone is a well-established transformation.

Dealkylation of Methoxy-substituted Fluoropyridines

A widely used and often high-yielding method for the synthesis of hydroxypyridines is the dealkylation of their corresponding methoxy-substituted precursors. For the target molecule, this would involve the synthesis of 4-Bromo-5-fluoro-2-methoxypyridine followed by O-demethylation. The synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) is a known procedure. chemicalbook.com A similar strategy could be envisioned for the synthesis of the required precursor. The existence of 5-bromo-4-fluoro-2-methoxypyridine (B6355630) has been noted in chemical databases. uni.lu

Table 3: Dealkylation of 4-Bromo-5-fluoro-2-methoxypyridine

| Precursor | Reagent | Solvent | Conditions | Product | Reported Yield (Analogous Reactions) |

| 4-Bromo-5-fluoro-2-methoxypyridine | Boron tribromide (BBr3) | Dichloromethane | -78°C to Room Temperature | This compound | Good to High |

| 4-Bromo-5-fluoro-2-methoxypyridine | Hydrobromic acid (HBr) | Acetic Acid | Reflux | This compound | Good |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become an indispensable tool in the synthesis of complex heterocyclic molecules. acs.org For brominated pyridine scaffolds, palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Brominated Pyridine Scaffolds

Cross-coupling reactions are fundamental transformations that forge new bonds at the site of a halogen atom. Brominated pyridines are excellent substrates for these reactions, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. fishersci.co.uk It is one of the most powerful methods for creating C(sp²)–C(sp²) bonds. mdpi.com For bromopyridines, this allows for the introduction of various aryl or heteroaryl substituents. researchgate.netresearchgate.net Catalyst systems often employ Pd(OAc)₂ or Pd(PPh₃)₄, and the reaction conditions can be adapted for aqueous media, sometimes even without the need for an added ligand, which enhances the sustainability of the process. acs.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. acs.org It is widely used to synthesize aminopyridines from bromopyridine precursors. acs.orgchemspider.com The use of chelating bis(phosphine) ligands is often crucial to overcome the inhibitory effect of the pyridine nitrogen on the palladium catalyst. acs.org A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the escape of the volatile reactant. acs.orgscispace.comnih.gov

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. nih.govwikipedia.orggold-chemistry.org It is a highly effective method for synthesizing alkynylpyridines, which are important intermediates for more complex heterocyclic structures like indoles and quinolines. scirp.org The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgscirp.org

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Bromopyridine + Organoboron Reagent | Pd(OAc)₂, Pd(PPh₃)₄ | Wide functional group tolerance; can be run in aqueous media. fishersci.co.ukacs.org |

| Buchwald-Hartwig Amination | C–N | Bromopyridine + Amine | Pd(OAc)₂ + Phosphine (B1218219) Ligand (e.g., dppp, BINAP) | Key method for aminopyridine synthesis; requires specific ligands for pyridine substrates. chemspider.comacs.org |

| Sonogashira Coupling | C(sp²)–C(sp) | Bromopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Mild conditions; provides access to versatile alkynylpyridine intermediates. gold-chemistry.orgscirp.org |

Decarboxylative Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that use pre-formed organometallic reagents. wikipedia.orgacs.org This strategy involves the coupling of a carboxylic acid with an organic halide, releasing carbon dioxide as the only byproduct. wikipedia.org

This approach is advantageous as it utilizes readily available and stable carboxylic acids. wikipedia.org Palladium-catalyzed versions of this reaction have been successfully applied to couple heteroaromatic carboxylic acids, such as 2-picolinic acid, with aryl bromides to form C-C bonds. rsc.org The mechanism often involves the formation of an aryl-palladium intermediate followed by reaction with the carboxylate. wikipedia.org More recent developments have combined photoredox catalysis with nickel or iron to enable the decarboxylative coupling of a wider range of alkyl carboxylic acids with aryl halides under mild conditions. acs.orgacs.orgresearchgate.net These methods expand the toolkit for creating C(sp³)–C(sp²) bonds, which are crucial in medicinal chemistry. nih.gov

Directed Ortho-Metalation and Halogen-Metal Exchange in Halopyridine Synthesis

Regiocontrol is a major challenge in the functionalization of pyridine rings. Directed ortho-metalation (DoM) and halogen-metal exchange are two powerful strategies for achieving high regioselectivity. znaturforsch.comwikipedia.org

DoM involves the deprotonation of the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium or a lithium amide like lithium diisopropylamide (LDA). wikipedia.orgbaranlab.org The resulting organolithium species can then be quenched with an electrophile to install a new functional group with high precision. researchgate.net For halopyridines, the halogen atom itself can serve as a DMG, directing metalation to the adjacent position. researchgate.netresearchgate.net For instance, 3-chloropyridine (B48278) can be selectively lithiated at the C-4 position with LDA at low temperatures. researchgate.net

Halogen-metal exchange is another key technique, particularly for iodo- and bromopyridines. znaturforsch.com This reaction involves treating the halopyridine with an organolithium or organomagnesium reagent, which selectively exchanges the halogen atom for a metal. znaturforsch.comarkat-usa.org The choice of reagent and conditions is critical to favor exchange over deprotonation or addition to the pyridine ring. znaturforsch.com This method provides access to functionalized pyridines that are complementary to those obtained via DoM. In some cases, these reactions can be complicated by a "halogen dance," where the initial organometallic intermediate rearranges to a more stable regioisomer before being trapped by an electrophile. researchgate.netclockss.org

Radical Functionalization Approaches

Radical-mediated C-H functionalization offers a direct and powerful way to modify pyridine scaffolds, often under mild conditions. nih.gov Classical Minisci-type reactions, which involve the addition of a radical to a protonated pyridine ring, have been a mainstay for this transformation. nih.gov However, these reactions often require strongly acidic conditions and can suffer from a lack of regioselectivity. nih.gov

Recent advancements have focused on overcoming these limitations. The use of N-functionalized pyridinium (B92312) salts has emerged as a promising strategy. nih.gov These precursors enhance the reactivity of the pyridine ring and allow for exquisite regiocontrol at the C2 and C4 positions under acid-free conditions, often driven by visible light photoredox catalysis. nih.gov This approach is particularly valuable for the late-stage functionalization of complex molecules. Another strategy involves the use of oxazino pyridine intermediates, where the reactivity can be switched between meta and para positions simply by tuning the pH of the reaction medium, providing catalyst-free access to a broad range of functionalized pyridines. acs.org

Biocatalytic Synthesis of Hydroxylated Pyridine Derivatives

Biocatalysis provides a green and highly selective alternative to classical chemical methods for the hydroxylation of pyridine rings. Enzymes, particularly from the cytochrome P450 family, are capable of performing C-H oxidation with remarkable regioselectivity and stereoselectivity under mild, aqueous conditions. nih.gov

Research has shown that microbial strains can be used to hydroxylate pyridine carboxylic acids. For example, one strain has been identified that regioselectively mono-hydroxylates various pyridine carboxylic acids at the carbon atom adjacent to the ring nitrogen. nih.gov This enzymatic activity has been used to produce compounds like 2-hydroxynicotinic acid and its derivatives. nih.gov The development of biocatalytic routes to substituted pyridines and piperidines from sustainable biomass sources is an active area of research. ukri.org By combining biocatalytic steps, such as enzymatic hydroxylation or reduction, with chemo-catalytic processes, researchers aim to create sustainable pathways to valuable pharmaceutical intermediates. ukri.orgchemistryviews.org Engineered enzymes and directed evolution strategies are being employed to expand the substrate scope and improve the efficiency of these biocatalytic transformations. nih.gov

Novel Catalyst Systems and Reaction Conditions

The continuous evolution of catalyst systems and reaction conditions is pushing the boundaries of pyridine synthesis, offering higher efficiency, broader substrate scope, and improved sustainability.

Recent innovations include:

Ligand-Free Catalysis: For reactions like the Suzuki-Miyaura coupling, systems using palladium acetate (B1210297) in water without any added phosphine ligand have proven effective for certain bromopyridine substrates, simplifying the reaction setup and purification. acs.org

Advanced Ligand Design: For challenging couplings, the design of new ligands remains crucial. Heterocyclic phosphines and N-heterocyclic carbenes (NHCs) have been developed to enhance catalyst stability and activity. nih.govresearchgate.net Phosphonium salts have been designed to activate pyridines for 4-selective functionalization. nih.govacs.org

Nanocatalysts: Anchoring palladium complexes onto solid supports like MCM-41 has led to highly efficient and recyclable catalysts for reactions such as the Sonogashira coupling, combining the benefits of homogeneous and heterogeneous catalysis. nih.gov

pH-Switched Selectivity: A novel strategy for the functionalization of pyridines involves using oxazino pyridine intermediates whose reactivity can be directed to either the meta or para position by simply changing the pH, avoiding the need for a catalyst altogether for certain transformations. acs.org

Dual Catalysis Systems: The merger of different catalytic modes, such as photoredox catalysis with nickel or copper catalysis, has unlocked new reaction pathways. acs.orgprinceton.edu This approach enables challenging transformations like the decarboxylative coupling of alkyl carboxylic acids with vinyl or aryl halides under exceptionally mild conditions. acs.orgresearchgate.net

| Catalyst/System Type | Reaction Type | Key Innovation | Example Application |

|---|---|---|---|

| Ligand-Free Pd(OAc)₂ | Suzuki-Miyaura Coupling | Eliminates need for expensive/toxic phosphine ligands; uses water as solvent. acs.org | Coupling of 2-bromopyridine (B144113) with phenylboronic acid. acs.org |

| Heterocyclic Phosphonium Salts | C-H Functionalization | Two-step sequence for selective functionalization at the 4-position. nih.govacs.org | Formation of C-O, C-S, C-N, and C-C bonds at the pyridine C4-position. acs.org |

| MCM-41 Anchored Pd Complex | Sonogashira Coupling | Heterogeneous, nanosized catalyst that is highly efficient and recyclable. nih.gov | Coupling of halopyridines with terminal alkynes. nih.gov |

| pH-Switchable (Catalyst-Free) | C-H Functionalization | Regiocontrol is achieved by adjusting pH, switching between meta and para functionalization. acs.org | Alkylation and arylation of pyridines via oxazino pyridine intermediates. acs.org |

| Dual Photoredox/Nickel Catalysis | Decarboxylative Coupling | Merges two catalytic cycles to enable C(sp³)–C(sp²) bond formation under mild conditions. acs.orgnih.gov | Coupling of alkyl carboxylic acids with vinyl halides. acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoro 2 Hydroxypyridine

Tautomerism and its Impact on Reactivity (2-Hydroxypyridine vs. 2-Pyridone Forms)

The chemical behavior of 4-Bromo-5-Fluoro-2-Hydroxypyridine is fundamentally governed by the tautomeric equilibrium between its 2-hydroxypyridine (B17775) and 2-pyridone forms. This phenomenon, common to 2- and 4-hydroxypyridines, involves the intramolecular migration of a proton between the oxygen and nitrogen atoms. irjms.comquimicaorganica.org

The 2-hydroxypyridine form possesses a hydroxyl group and a fully aromatic pyridine (B92270) ring. In contrast, the 2-pyridone form features a carbonyl group and a diene-like system within the ring. While the 2-hydroxypyridine tautomer has aromatic stabilization, the 2-pyridone form is often more stable due to the high strength of the C=O bond and favorable amide resonance. irjms.com

The equilibrium between these two forms is sensitive to the solvent environment. irjms.com In many cases, the 2-pyridone tautomer is the major form, particularly in polar solvents which can stabilize the greater dipole moment of the pyridone structure. irjms.com For this compound, the presence of the electron-withdrawing bromine and fluorine substituents is expected to further favor the 2-pyridone form by increasing the acidity of the N-H proton and stabilizing the negative charge on the oxygen in the deprotonated state of the hydroxypyridine form.

This tautomeric equilibrium has a profound impact on the compound's reactivity. The 2-hydroxypyridine form, being aromatic, is more prone to electrophilic aromatic substitution. Conversely, the 2-pyridone form, with its conjugated diene system, can participate in different types of reactions, including cycloadditions, and its reactivity is influenced by the amide functionality.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| 2-Hydroxypyridine | This compound | Aromatic ring, -OH group |

| 2-Pyridone | 4-Bromo-5-fluoro-1H-pyridin-2-one | Non-aromatic diene system, C=O group, N-H bond |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 4-Bromo-5-Fluoro-2-pyridone ring is directed by the combined electronic effects of the substituents. The pyridine ring itself is electron-deficient and generally resistant to EAS compared to benzene, with reactions typically requiring harsh conditions and favoring substitution at the 3- and 5-positions. quimicaorganica.orglibretexts.org However, in the 2-pyridone tautomer, the ring is more activated towards electrophilic attack than pyridine due to the electron-donating nature of the nitrogen atom within the amide group.

The directing effects of the substituents on the 4-Bromo-5-fluoro-2-pyridone ring are as follows:

NH group: Activating and ortho-, para-directing.

C=O group: Deactivating and meta-directing.

Bromine (at C4): Deactivating but ortho-, para-directing.

Fluorine (at C5): Deactivating but ortho-, para-directing.

Position Selectivity at C3 and C5

For an incoming electrophile, the potential sites for substitution are C3 and C5.

Attack at C3: This position is ortho to the activating NH group and meta to the deactivating C=O group. It is also ortho to the bromo substituent at C4. The directing effects of the NH and bromo groups are synergistic for substitution at C3.

Attack at C5: This position is para to the activating NH group but is already substituted with fluorine. Therefore, electrophilic attack at C5 is not a viable pathway.

Considering these factors, electrophilic aromatic substitution on 4-Bromo-5-fluoro-2-pyridone is predicted to occur selectively at the C3 position . The combined activating and directing effect of the amide nitrogen, reinforced by the directing effect of the C4-bromo substituent, makes C3 the most nucleophilic site on the ring.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electronegative halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). Generally, nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Position Selectivity at C4 and C6

The primary sites for potential nucleophilic substitution on the ring are the carbon atoms bearing the halogen leaving groups, C4 (bromine) and potentially C6.

Attack at C4: Nucleophilic attack at the C4 position would involve the displacement of the bromide ion. This position is activated by the para-nitrogen atom.

Attack at C6: This position is ortho to the ring nitrogen, which provides activation for nucleophilic attack.

The selectivity of nucleophilic attack would depend on the reaction conditions and the nature of the nucleophile. In many halopyridines, substitution at the 4-position is kinetically or thermodynamically favored. nih.gov The relative stability of the anionic intermediate formed upon attack at C4 versus C6 would be the determining factor.

Reactivity of Bromine and Fluorine Substituents

The bromine and fluorine substituents on the this compound ring exhibit distinct reactivities, offering versatile handles for further synthetic transformations.

The bromine atom at the C4 position is a key site for metal-catalyzed cross-coupling reactions. It can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Stille Coupling: Reaction with organostannanes.

These reactions provide powerful methods for elaborating the core structure of the molecule.

The fluorine atom at the C5 position is generally less reactive as a leaving group in nucleophilic aromatic substitution compared to a fluorine at the 2-, 4-, or 6-positions. However, under forcing conditions or with very strong nucleophiles, its displacement could be possible. Its primary role is often electronic, modulating the reactivity of the ring and the other substituents.

Table 2: Comparative Reactivity of Halogen Substituents

| Substituent | Position | Primary Reactivity | Typical Reactions |

| Bromine | C4 | Leaving group in cross-coupling | Suzuki, Sonogashira, Buchwald-Hartwig, Stille |

| Fluorine | C5 | Electronic modifier; potential leaving group in SNAr | Less reactive in SNAr than F at C2/C4/C6 |

Differential Reactivity in Cross-Coupling vs. Nucleophilic Substitution

The presence of both a bromine and a fluorine atom on the pyridine ring of this compound allows for differential reactivity. Generally, in dihalogenated pyridines, the halide at the 4-position is more susceptible to nucleophilic substitution, while halides at the 2- and 6-positions are more reactive in palladium-catalyzed cross-coupling reactions. researchgate.net For instance, 5-bromo-2-fluoropyrimidine (B1268855) can undergo nucleophilic aromatic substitution at the fluorine-bearing carbon and palladium-catalyzed cross-coupling at the bromine-bearing carbon. ossila.com This differential reactivity enables the stepwise functionalization of the pyridine core, providing a pathway to complex, multi-substituted pyridine derivatives. researchgate.net

The choice of catalyst and reaction conditions can further control the selectivity. For example, the use of a sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at the C4-position of 2,4-dichloropyridines. researchgate.net This highlights the potential to steer the reaction towards either C-C bond formation via cross-coupling or C-Nu bond formation via nucleophilic substitution by carefully selecting the reaction parameters.

Steric and Electronic Effects on Reactivity

The reactivity of halogenated pyridines is significantly influenced by steric and electronic factors. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can activate the pyridine ring towards nucleophilic attack. However, the position of the substituent plays a crucial role.

In the case of 2-fluoro- and 2-chloropyridines, the 2-fluoropyridine (B1216828) reacts significantly faster with sodium ethoxide, indicating the greater lability of the C-F bond in this position. researchgate.net Substituents at the 4-position primarily influence the reaction rate through their inductive effects. researchgate.net Conversely, a fluorine atom at the 5-position can retard the rate of nucleophilic substitution at the 2-position, which is attributed to lone-pair/lone-pair repulsion with the developing negative charge in the Meisenheimer intermediate. researchgate.net

The presence of the hydroxyl group at the 2-position in this compound introduces additional complexity due to its potential to deprotonate and the tautomeric equilibrium between the pyridinol and pyridinone forms. uni.luuni.lu This can influence the electron density of the ring and, consequently, its reactivity towards electrophiles and nucleophiles.

Functionalization at the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of a variety of alkyl and aryl moieties.

O-Alkylation and O-Arylation Reactions

O-alkylation and O-arylation reactions provide a direct route to modify the hydroxyl group. The direct alkylation of similar hydroxypyrimidines with alkyl or allyl halides can result in a mixture of N- and O-alkylated products. nih.gov However, selective O-alkylation can be achieved under specific conditions. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-one with certain alkylating agents selectively yields the O-alkylated product. nih.gov

Copper-catalyzed O-arylation has been successfully applied to 3-hydroxypyridines using aryl bromides and iodides, demonstrating a viable method for forming O-aryl ethers. nih.gov This methodology could potentially be adapted for the O-arylation of this compound.

Table 1: Examples of O-Functionalization Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Alkyl/Allyl Halide | O-Alkylated Pyrimidine | nih.gov |

Functionalization at the Nitrogen Atom

The nitrogen atom of the pyridine ring is another primary site for derivatization, leading to the formation of N-substituted pyridinones and pyridinium (B92312) salts.

N-Alkylation, N-Allylation, and N-Arylation Strategies

N-alkylation, N-allylation, and N-arylation reactions are common strategies to functionalize the ring nitrogen. As mentioned earlier, direct alkylation of hydroxypyrimidines can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate and reaction conditions. nih.gov

Copper-based catalysts have been effectively used for the N-arylation of 2- and 4-hydroxypyridines. nih.gov The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, has expanded the scope of these reactions to include heteroaryl halides and sterically hindered aryl halides. nih.gov

Table 2: Examples of N-Functionalization Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Alkyl/Allyl Halide | N-Alkylated Pyrimidine | nih.gov |

| 2-Hydroxypyridine | Aryl Halide, Cu catalyst | N-Arylated Pyridine | nih.gov |

Formation and Reactivity of Pyridinium Quaternary Salts

The quaternization of the pyridine nitrogen atom with alkyl or aryl halides leads to the formation of pyridinium quaternary salts. This process, known as the Menshutkin reaction, is typically an SN2 reaction where the tertiary amine of the pyridine ring attacks the electrophilic carbon of the halide. mdpi.com The reaction is often carried out in polar aprotic solvents which aid in the stabilization of the resulting ions. mdpi.com

Pyridinium quaternary salts are versatile synthetic intermediates and have been the subject of extensive research. researchgate.netresearchgate.net They can be further functionalized at the pyridine ring or at the substituent on the nitrogen atom. researchgate.net The reactivity of these salts makes them valuable precursors for a wide range of biologically active compounds and materials. researchgate.netnih.gov

Redox Chemistry of Halogenated Hydroxypyridines

The redox chemistry of halogenated hydroxypyridines is complex, involving both the pyridine ring and the halogen substituents. The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms also plays a crucial role.

The electrochemical behavior of pyridine derivatives has been studied, revealing that the pyridine ring can undergo both reduction and oxidation. researchgate.net In acidic solutions, pyridines can undergo electrochemical hydrogenation. rsc.org The presence of electron-withdrawing halogen atoms (bromine and fluorine) on the ring of this compound would make it more susceptible to reduction compared to unsubstituted 2-hydroxypyridine.

Conversely, oxidation of the ring is also possible. Electrochemical methods can be employed for oxidative C-H halogenation, where a halide ion is oxidized to a radical species that then attacks the heterocyclic ring. nih.gov The oxidation potential of the substrate is a key factor in these reactions. The presence of the hydroxyl group (in its phenolate (B1203915) form at higher pH) would make the ring more susceptible to oxidation.

The halogens themselves can participate in redox reactions. Generally, halogens on an aromatic ring are considered electrochemically stable, but under certain conditions, they can be reduced. The C-Br bond is more readily reduced than the C-F bond.

Derivatives, Analogues, and Advanced Building Blocks Derived from 4 Bromo 5 Fluoro 2 Hydroxypyridine

Synthesis of Multiply Substituted Pyridone Derivatives

The 4-bromo-5-fluoro-2-hydroxypyridine core is an excellent starting point for creating diverse pyridone derivatives. The bromine atom at the C-4 position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions.

One of the most powerful methods for this functionalization is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C-4 position of the pyridone ring and an organic group from a boronic acid or ester. For instance, reacting this compound with various arylboronic acids under Suzuki coupling conditions can yield a series of 4-aryl-5-fluoro-2-hydroxypyridone derivatives. This approach is highly valued for its functional group tolerance and has been used to synthesize libraries of compounds for medicinal chemistry applications, such as inhibitors for enzymes like influenza A endonuclease nih.gov. The ability to introduce diverse aryl and heteroaryl groups at a specific position allows for the systematic exploration of structure-activity relationships (SAR) nih.gov.

| Starting Material | Reagent | Coupling Reaction | Product Class |

| This compound | Arylboronic Acid | Suzuki-Miyaura | 4-Aryl-5-fluoro-2-hydroxypyridones |

| This compound | Alkylboronic Acid | Suzuki-Miyaura | 4-Alkyl-5-fluoro-2-hydroxypyridones |

| This compound | Organotin Reagent | Stille | 4-Substituted-5-fluoro-2-hydroxypyridones |

| This compound | Terminal Alkyne | Sonogashira | 4-Alkynyl-5-fluoro-2-hydroxypyridones |

Transformation into Bipyridine and Terpyridine Systems

Bipyridine and terpyridine ligands are fundamental components in coordination chemistry, catalysis, and materials science mdpi.com. The synthesis of these systems often relies on the coupling of pyridine (B92270) derivatives nih.gov. This compound is a valuable precursor for constructing these multi-ring systems.

The bromine atom is readily exploited in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to link the pyridine unit to other heterocyclic rings mdpi.com. For example, a Suzuki coupling reaction between this compound and a pyridine-boronic acid derivative can forge a new C-C bond, leading to a bipyridine structure arkat-usa.org. This strategy offers a modular approach, allowing for the synthesis of both symmetrical and unsymmetrical bipyridines by carefully choosing the coupling partners mdpi.comarkat-usa.org.

To construct terpyridine systems, a sequential strategy can be employed. This might involve first coupling the this compound with a brominated pyridine derivative to form a brominated bipyridine, which can then undergo a second coupling reaction to add the third pyridine ring. These synthetic methods are crucial for creating complex ligands designed to form stable complexes with various metal ions nih.gov.

Halogenated Pyridinylboronic Acids and Esters as Synthetic Intermediates

While the bromine atom on this compound is useful for direct coupling reactions, converting it into a boronic acid or ester group dramatically expands its synthetic utility. The resulting 5-fluoro-2-hydroxypyridine-4-boronic acid becomes a versatile building block for subsequent Suzuki-Miyaura reactions achemblock.cominnospk.com.

This transformation is typically achieved through a lithium-halogen exchange reaction, where the bromine atom is swapped with a lithium atom using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. This intermediate can then be coupled with various aryl or heteroaryl halides to construct complex molecules, including bipyridine and terpyridine systems arkat-usa.org. The presence of the fluorine and hydroxyl groups on the ring is maintained, providing further points for modification or for influencing the electronic properties of the final molecule.

Regioselective Synthesis of Fluorinated Pyridines

The synthesis of specifically substituted fluorinated pyridines is of great interest due to the unique properties that fluorine atoms impart to organic molecules, such as altered metabolic stability and binding affinity dntb.gov.ua. This compound serves as a key starting material for the regioselective synthesis of other fluorinated pyridines. The existing substitution pattern on the ring directs the outcome of subsequent reactions.

The bromine at C-4 can be selectively replaced via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling, leaving the more robust C-F bond intact. This allows for the precise introduction of a wide range of functional groups at the 4-position. Conversely, specialized methods can be developed to target the C-F bond if desired, although this is generally more challenging. Furthermore, the electronic nature of the pyridone ring and the halogen substituents can influence the reactivity of the remaining C-H positions, potentially allowing for regioselective C-H functionalization under specific reaction conditions. The development of methods for the direct fluorination of pyridine N-oxides has also opened new pathways for synthesizing meta-fluorinated pyridines, a strategy that highlights the ongoing innovation in fluorinated heterocycle synthesis rsc.org.

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures that are important in host-guest chemistry, catalysis, and drug discovery. The rigid and well-defined geometry of the pyridine ring makes it an attractive component for inclusion in macrocyclic frameworks. This compound can be elaborated into bifunctional building blocks suitable for macrocyclization reactions.

For example, the bromine atom can be converted into another reactive group, such as an amine or a carboxylic acid, through a series of synthetic steps. The resulting disubstituted pyridine derivative, possessing two reactive sites, can then be reacted with a long-chain linker molecule that has complementary functional groups (e.g., a diacyl chloride or a dialdehyde). This reaction, often performed under high-dilution conditions to favor intramolecular cyclization over polymerization, results in the formation of a macrocycle containing the bromofluoropyridine scaffold. This approach has been utilized to create complex fluorinated polycycles and macrobicycles from linear precursors nih.gov.

Design and Synthesis of Bromofluoropyridine Scaffolds

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The this compound structure is an excellent example of a privileged scaffold mdpi.com. Its key advantage lies in the presence of two different halogen atoms, bromine and fluorine, which allows for orthogonal synthesis strategies.

The C-Br bond is significantly more reactive than the C-F bond in many common reactions, particularly palladium-catalyzed cross-couplings. This difference in reactivity allows for the selective functionalization of the C-4 position while leaving the fluorine atom at C-5 untouched. The resulting fluorinated intermediate can then undergo a different set of reactions targeting either the C-F bond or other positions on the ring. This step-wise, selective functionalization is highly valuable for building molecular complexity and generating diverse chemical libraries for drug discovery programs researchgate.netrsc.org. This "scaffold-hopping" and hybridization approach enables the efficient creation of novel molecular entities with potential biological activity rsc.orgnih.gov.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (structural optimization) and in probing the distribution of electrons within the molecule (electronic properties). For 4-Bromo-5-Fluoro-2-Hydroxypyridine, DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would reveal key bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's steric and electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO would likely be distributed across the ring and the electron-withdrawing halogen atoms. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions. The energy gap would provide a quantitative measure of its kinetic stability.

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Halogenated Hydroxypyridine Derivative (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show the most negative potential (red/yellow) around the oxygen atom of the hydroxyl group and potentially near the nitrogen atom, making these sites attractive for electrophiles. Conversely, the regions around the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the halogens would exhibit a positive potential (blue), indicating them as likely targets for nucleophiles.

Fukui functions provide a more quantitative method for identifying reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. These functions help to pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical attacks. For this compound, the Fukui functions would offer a detailed, atom-centered view of its reactivity, complementing the broader picture provided by MEP maps.

The Electronic Localization Function (ELF) is another important tool that describes the spatial localization of electrons. It helps to distinguish between core, bonding, and non-bonding electrons, providing a clear picture of the molecule's electronic structure and chemical bonding.

Ab Initio Methods for Quantum Chemical Analysis

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For a molecule like this compound, these methods can be used to benchmark the results obtained from DFT and to investigate properties where high accuracy is crucial, such as in the detailed analysis of electron correlation effects.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

Transition state analysis is a key component of mechanistic studies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state structure for a potential reaction involving this compound, it is possible to calculate the activation energy, which determines the reaction rate.

For example, in a nucleophilic substitution reaction, computational modeling could be used to compare the different pathways by which a nucleophile might attack the pyridine ring, considering the directing effects of the bromo, fluoro, and hydroxyl substituents. This analysis would provide valuable insights into the regioselectivity of such reactions.

Kinetic Isotope Effect (KIE) Predictions

Intermolecular Interactions and Supramolecular Assemblies

In the solid state and in solution, this compound is expected to form extensive hydrogen bonding networks. The primary sites for hydrogen bonding are the hydroxyl group (-OH), which can act as a hydrogen bond donor, and the pyridine nitrogen atom, which is a hydrogen bond acceptor. In its pyridone tautomer, the N-H group serves as a hydrogen bond donor, and the carbonyl oxygen acts as a strong hydrogen bond acceptor.

Reduced Density Gradient (RDG) analysis complements Hirshfeld surface analysis by providing a graphical representation of non-covalent interactions in real space. researchgate.net The RDG method plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This plot reveals regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes). For this compound, RDG analysis would likely show significant attractive interactions corresponding to the O-H···N or N-H···O hydrogen bonds, as well as weaker attractive regions indicative of halogen bonding involving the bromine atom and potentially the fluorine atom. mdpi.com

Tautomeric Equilibria Studies

The tautomerism between the 2-hydroxy-pyridine and 2-pyridone forms is a well-documented phenomenon in pyridine chemistry. researchgate.netresearchgate.netsemanticscholar.org The position of this equilibrium is sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. researchgate.netresearchgate.netsemanticscholar.org

For this compound, two principal tautomers are expected: the aromatic this compound and the non-aromatic 4-bromo-5-fluoro-1H-pyridin-2-one.

Electronic Effects of Substituents: The presence of a bromine atom at the 4-position and a fluorine atom at the 5-position, both being electron-withdrawing groups, is expected to influence the tautomeric equilibrium. Electron-withdrawing substituents can modulate the acidity of the O-H bond and the basicity of the ring nitrogen, thereby affecting the relative stability of the two tautomers. researchgate.net Studies on substituted 2-hydroxypyridines have shown that the position of the tautomeric equilibrium can be modulated by the inductive and resonance effects of the substituents. researchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role. researchgate.net In nonpolar solvents, the less polar hydroxypyridine form is generally favored, while in polar, protic solvents, the more polar pyridone form is often more stable due to better solvation of the carbonyl and N-H groups. researchgate.netacs.org For unsubstituted 2-hydroxypyridine (B17775), the hydroxy form predominates in the gas phase, while the pyridone form is favored in polar solvents and the solid state. acs.orgrsc.org A similar trend would be anticipated for this compound.

Computational studies using Density Functional Theory (DFT) would be instrumental in quantifying the relative energies of the two tautomers in the gas phase and in different solvents (using implicit or explicit solvent models), thus predicting the equilibrium constant.

Conformational Analysis via Potential Energy Surface Scans

A complete potential energy surface (PES) scan for this compound has not been reported in the literature. However, conformational analysis of this molecule would primarily focus on the rotation around the C2-O1 single bond of the hydroxyl group in the hydroxypyridine tautomer. This rotation would define the orientation of the hydroxyl proton relative to the pyridine ring and the adjacent fluorine atom.

A PES scan would likely reveal two stable conformers: one with the hydroxyl hydrogen pointing towards the ring nitrogen (syn-conformer) and one where it points away (anti-conformer). The syn-conformer may be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen. However, steric hindrance from the adjacent fluorine atom at the 5-position could influence the relative energies of these conformers. Computational methods, such as DFT, are well-suited for performing such PES scans to identify low-energy conformers and the rotational barriers between them. The conformation of the molecule can be influenced by intermolecular interactions in the solid state. beilstein-journals.orgnih.gov

Spectroscopic Property Predictions (e.g., UV-Vis Spectra via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations could predict the characteristic absorption wavelengths (λ_max) and oscillator strengths of its two tautomers.

Hydroxypyridine Tautomer: As an aromatic system, the this compound tautomer is expected to exhibit π → π* electronic transitions. The positions of these absorption bands would be influenced by the bromo and fluoro substituents.

Pyridone Tautomer: The 4-bromo-5-fluoro-1H-pyridin-2-one tautomer, being a non-aromatic, conjugated system, would also display π → π* transitions, but at different wavelengths compared to the hydroxypyridine form. It may also show n → π* transitions associated with the carbonyl group.

By comparing the predicted spectra of the two tautomers with experimental UV-Vis data, it is possible to determine the predominant tautomeric form in a given solvent. researchgate.net Such studies have been successfully applied to other substituted 2-hydroxypyridines to elucidate their tautomeric behavior. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 4-Bromo-5-fluoro-2-hydroxypyridine. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed. bas.bg

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide crucial information about their electronic environment and spatial relationships. The pyridine (B92270) ring contains two protons, and the hydroxyl group has one proton. The electron-withdrawing effects of the bromine and fluorine atoms, along with the hydroxyl group, significantly influence the chemical shifts of the ring protons.

The proton attached to the carbon adjacent to the nitrogen (C6) is expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atom. The other proton on the ring (C3) will also be influenced by the adjacent substituents. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration and may appear as a broad singlet. Spin-spin coupling between the two ring protons would likely be observed as doublets, with the coupling constant providing information about their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.8 - 7.2 | d | 2-3 |

| H-6 | 7.5 - 7.9 | d | 2-3 |

| OH | 9.0 - 12.0 | br s | - |

Note: Predicted values are based on the analysis of similar substituted pyridines. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR)

The carbon atom bonded to the hydroxyl group (C2) is expected to be significantly deshielded and appear at a high chemical shift. The carbons attached to the electronegative fluorine (C5) and bromine (C4) atoms will also exhibit downfield shifts. The remaining carbon atoms of the pyridine ring will have chemical shifts characteristic of their position relative to the various substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 100 - 110 |

| C-5 | 145 - 155 (d, ¹JCF) |

| C-6 | 140 - 150 |

Note: Predicted values are based on the analysis of similar substituted pyridines. The signal for C-5 is expected to be a doublet due to coupling with the fluorine atom.

Fluorine-19 NMR (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. azom.com

The fluorine atom at the C5 position is on an electron-rich pyridine ring, but is also influenced by the adjacent electron-withdrawing bromine atom. This will result in a specific chemical shift in the ¹⁹F NMR spectrum. alfa-chemistry.comnih.gov Furthermore, the fluorine nucleus will couple with the adjacent proton (H-6) and potentially with the proton at C-3, leading to a complex multiplet in the high-resolution spectrum, which can provide further structural confirmation. azom.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-5 | -120 to -140 | d |

Note: Chemical shifts are referenced to a standard such as CFCl₃. The multiplicity is predicted based on coupling to the H-6 proton.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are used to identify the functional groups present in this compound by probing their vibrational modes.

In the FT-IR spectrum, the O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the pyridinone tautomer will be observed around 1640-1680 cm⁻¹. The C-N and C-C stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C-C and C=C stretching vibrations of the pyridine ring are usually strong and can be clearly observed.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C=O | Stretching | 1640-1680 |

| C=C, C=N | Ring Stretching | 1400-1600 |

| C-F | Stretching | 1000-1200 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (HPLC-MS, HRMS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and assessing the purity of this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to separate the compound from any impurities and then determine its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing definitive evidence for the presence of a bromine atom. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | 191.9454 | 193.9434 |

| [M-H]⁻ | 189.9309 | 191.9289 |

Note: The molecular formula is C₅H₃BrFNO. The predicted m/z values are for the monoisotopic masses.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding involving the bromine atom. This information is crucial for understanding the packing of the molecules in the crystal lattice and the resulting physical properties of the solid material. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their empirical and molecular formulas. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the proposed chemical structure. For this compound, this verification is crucial to confirm its atomic composition and to support the structural data obtained from spectroscopic methods.

The theoretical elemental composition of this compound, which corresponds to the molecular formula C₅H₃BrFNO, has been calculated. These values serve as a benchmark for experimental verification.

Detailed Research Findings

The verification of the elemental composition of a synthesized compound is typically achieved through combustion analysis, a widely used and reliable method for determining the percentages of carbon, hydrogen, and nitrogen. In this process, a small, precisely weighed sample of the substance is combusted in an excess of oxygen. The resulting gaseous products, primarily carbon dioxide, water vapor, and nitrogen oxides, are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentages of other elements, such as bromine and fluorine, are often determined by other specific analytical techniques.

While the synthesis and use of this compound and its tautomer, 4-bromo-5-fluoro-1H-pyridin-2-one, are noted in chemical literature, specific published research detailing the experimental results of elemental analysis for this particular compound could not be located in the searched scientific databases. Such data is a critical component of the full characterization of a new chemical entity and is typically presented alongside spectroscopic data in primary research articles.

The comparison between the calculated and experimentally found elemental percentages is a definitive measure of a sample's purity and the correctness of its assigned molecular formula. A close agreement between these values, generally within a margin of ±0.4%, is considered a strong confirmation of the compound's identity and purity.

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 5 | 60.055 | 31.29% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.58% |

| Bromine | Br | 79.904 | 1 | 79.904 | 41.64% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.90% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.30% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.34% |

| Total | 191.987 | 100.00% |

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

The compound's architecture, featuring multiple distinct reactive sites, allows for its use as a versatile intermediate that can be selectively modified to generate a diverse range of more complex molecules.

4-Bromo-5-Fluoro-2-Hydroxypyridine is primed for use as a precursor in complex, multistep synthetic pathways. The bromine atom, in particular, serves as a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The existence of the analogous compound, 5-Fluoro-2-hydroxypyridine-4-boronic acid, strongly supports this application. bldpharm.com The boronic acid would be synthesized from this compound via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction. This transformation of the bromide into a boronic acid opens up a vast array of possibilities for introducing new aryl or alkyl substituents at the C4 position, demonstrating its role as a linchpin intermediate. bldpharm.com

Furthermore, the differential reactivity of the C-Br bond versus the C-F bond allows for sequential and site-selective modifications, a crucial strategy in the efficient construction of complex target molecules.

The pyridin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. bohrium.comnih.gov this compound serves as an excellent starting scaffold for the development of novel and elaborate heterocyclic systems.

The inherent functionality of the scaffold allows for numerous transformations:

N-Alkylation/Arylation: The nitrogen atom of the pyridinone tautomer can be functionalized to introduce various substituents.

O-Alkylation/Arylation: The hydroxyl group can be converted into ethers or other functional groups.

Ring Annulation: The existing functional groups can be used to build new rings onto the pyridine (B92270) core. For instance, similar pyridine precursors are used to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are prominent in kinase inhibitor design. nih.govacs.org Another example is the synthesis of imidazo[4,5-c]pyridin-2-ones from substituted pyridinol precursors, creating complex structures with significant biological activity. researchgate.net

This adaptability makes the compound a valuable platform for generating libraries of diverse heterocyclic compounds for high-throughput screening and drug discovery programs.

Pharmaceutical Research and Development Applications

In pharmaceutical R&D, the compound is not an active therapeutic agent itself but rather a key starting material for the synthesis of potential drug candidates.

The design of new bioactive molecules often relies on starting fragments that combine drug-like properties with versatile chemical handles. This compound fits this description perfectly.

The fluorine atom is a bioisostere for a hydrogen atom but can significantly enhance metabolic stability, binding affinity, and membrane permeability of a final drug molecule. Its inclusion is a common strategy in modern drug design.

The bromo substituent provides a reactive site for late-stage functionalization, allowing chemists to rapidly create a series of analogues to explore the structure-activity relationship (SAR) of a lead compound.

The 2-hydroxypyridine (B17775)/pyridin-2-one core acts as a robust pharmacophore capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors. bohrium.com

Chemists can leverage this building block to systematically modify a molecule and optimize its biological activity and pharmacokinetic properties.

The development of new therapeutic agents often begins with scaffolds like this compound. Its structure is relevant to several classes of therapeutic agents. For example, substituted bromopyridines are used in the synthesis of mGluR5 antagonists for treating neuropathic pain and as key intermediates for drugs like Vericiguat. acs.orgchemicalbook.com The unique combination of substituents in this compound allows researchers to explore novel chemical space in the search for next-generation treatments for a variety of diseases.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases, and their inhibition is a validated strategy for treating certain types of cancer. nih.gov While there are no direct reports of this compound being used to synthesize a TRK inhibitor, its structure makes it a highly plausible intermediate for this purpose.

Many known TRK inhibitors are based on a pyrazolo[3,4-b]pyridine core. nih.gov This heterocyclic system can be synthesized from a substituted pyridine precursor. A hypothetical synthetic route could involve using this compound to construct this fused-ring system, where the pyridine nitrogen and adjacent carbon become part of the pyrazole (B372694) ring. The fluorine and bromine atoms would remain as substituents on the core, available for tuning the molecule's interaction with the TRK active site. The development of next-generation TRK inhibitors often focuses on overcoming resistance mutations, a goal that requires novel molecular scaffolds that can be readily accessed from versatile intermediates like this compound.

Agrochemical Research Applications

Halogenated pyridine structures are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. While specific, publicly documented applications of this compound in commercial agrochemical products are not extensively detailed, its structural motifs are present in various active compounds. The strategic placement of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and mode of action. Compounds containing a pyridine ring are known to be effective in controlling a wide range of agricultural pests and weeds. The exploration of derivatives of this compound is therefore a continuing area of interest in the search for new, more effective, and environmentally safer agrochemical solutions.

Exploration in Materials Science for Novel Compounds

The field of materials science leverages the unique properties of organofluorine compounds and halogenated heterocycles to create novel materials. The presence of both fluorine and bromine in this compound makes it an attractive scaffold for developing new polymers and electronic materials. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and specific hydrophobic properties. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of conjugated polymers and polyarylenes. frontierspecialtychemicals.comsigmaaldrich.com These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of advanced coatings and composites. Chemical suppliers categorize related brominated and fluorinated pyridines under materials for polymer science and electronic materials, indicating the potential for this compound to serve as a key intermediate in the synthesis of next-generation materials. bldpharm.com

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for analyzing how a potential drug molecule (ligand) interacts with a protein target. researchgate.net For a compound like this compound, molecular docking can provide critical insights into its potential as a therapeutic agent by modeling its interactions with the binding sites of biologically significant proteins.

A key output of molecular docking simulations is the calculation of binding energy, which estimates the strength of the interaction between a ligand and its receptor. A lower, more negative binding energy value typically indicates a more stable and potent protein-ligand complex. These calculations are performed using scoring functions within docking software like AutoDock Vina and Glide. mdpi.comnih.gov The binding energy helps researchers to prioritize compounds for further experimental testing.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Bromodomain BRD4 | -9.8 | ASN140, TYR97 |

| Derivative B | Bromodomain ATAD2 | -8.5 | ASP107, TRP56 |

| Derivative C | p38 MAP Kinase | -10.2 | LYS53, MET109 |

| Derivative D | JNK1 | -9.1 | GLN117, MET111 |

This table contains illustrative data based on typical results from molecular docking studies of heterocyclic inhibitors and does not represent experimentally verified values for this compound derivatives.

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues, playing a key role in the regulation of gene transcription. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are major targets in cancer and inflammation research. nih.govnih.gov Overexpression of BRD4 is linked to the progression of various cancers, making it an attractive target for therapeutic intervention. researchgate.net

Molecular docking studies are instrumental in the discovery and optimization of BRD4 inhibitors. researchgate.netmdpi.com Scientists use these simulations to screen virtual libraries of compounds, predicting which molecules are most likely to bind effectively to the acetyl-lysine binding pocket of the bromodomain. mdpi.com A compound like this compound serves as a valuable scaffold for designing such inhibitors. Its core structure can be positioned within the BRD4 binding site to form crucial interactions. For instance, the hydroxyl group and pyridine nitrogen can form hydrogen bonds with key residues like asparagine (ASN140) and tyrosine (TYR97) in the BRD4 binding pocket, mimicking the interactions of the natural acetyl-lysine substrate. mdpi.com The bromo and fluoro substituents can be oriented to occupy hydrophobic pockets and form halogen bonds, further improving binding affinity and selectivity for BRD4 over other bromodomain families. colab.ws Through iterative cycles of docking, synthesis, and biological evaluation, derivatives of this compound can be optimized into potent and selective bromodomain inhibitors.